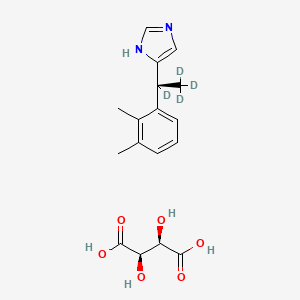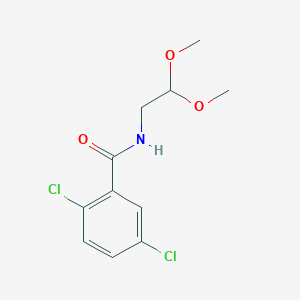
Di(12-hydroxystearoyl)-arachidoyl-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(12-hydroxystearoyl)-arachidoyl-glycerol is a complex lipid molecule composed of glycerol esterified with two 12-hydroxystearic acid molecules and one arachidic acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di(12-hydroxystearoyl)-arachidoyl-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and arachidic acid. This process requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of immobilized enzymes or lipases can also enhance the efficiency and selectivity of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Di(12-hydroxystearoyl)-arachidoyl-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the hydroxyl groups in the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce any double bonds present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Di(12-hydroxystearoyl)-arachidoyl-glycerol is used as a building block for synthesizing more complex lipid molecules and studying lipid metabolism.
Biology: In biological research, this compound is utilized to investigate cell membrane structure and function, as well as to study the role of lipids in cellular processes.
Industry: In the cosmetic industry, this compound is used in the formulation of skincare products for its moisturizing and emollient properties.
Wirkmechanismus
The mechanism by which Di(12-hydroxystearoyl)-arachidoyl-glycerol exerts its effects involves its interaction with cell membranes and lipid bilayers. It can modulate membrane fluidity and permeability, thereby influencing cellular processes such as signaling and transport. The molecular targets and pathways involved include membrane-associated proteins and enzymes that regulate lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar structure but with stearic acid instead of arachidic acid.
Triacylglycerols: General class of glycerol esters with varying fatty acid compositions.
Uniqueness: Di(12-hydroxystearoyl)-arachidoyl-glycerol is unique due to its specific combination of hydroxylated and non-hydroxylated fatty acids, which imparts distinct physicochemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C59H114O8 |
|---|---|
Molekulargewicht |
951.5 g/mol |
IUPAC-Name |
1,3-bis(12-hydroxyoctadecanoyloxy)propan-2-yl icosanoate |
InChI |
InChI=1S/C59H114O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-23-32-37-44-51-59(64)67-56(52-65-57(62)49-42-35-30-26-24-28-33-40-47-54(60)45-38-11-8-5-2)53-66-58(63)50-43-36-31-27-25-29-34-41-48-55(61)46-39-12-9-6-3/h54-56,60-61H,4-53H2,1-3H3 |
InChI-Schlüssel |
CKSJJYNQKHBSOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)


![(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B15355008.png)

![3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide](/img/structure/B15355016.png)


![Diethoxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15355037.png)
![trans-3-[4-Acetyloxy-3-methoxyphenyl]-2-propenoyl chloride](/img/structure/B15355043.png)

![diazanium;(2S,3S)-4-[2-[[2-[2-[(2S,3S)-3-carboxylato-2,3-dihydroxypropanoyl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B15355049.png)


